molecular formula C16H30N2O2 B8135311 tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate

tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate

Cat. No.: B8135311
M. Wt: 282.42 g/mol
InChI Key: ZBGVFGCHEQPGNU-UHFFFAOYSA-N
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Description

Tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (9-aminospiro[55]undecan-3-yl)carbamate typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar steps as the laboratory synthesis, with adjustments to optimize for cost, efficiency, and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the spirocyclic core.

    Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.

    Substitution: Commonly involves the replacement of functional groups with other substituents to modify the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the spirocyclic structure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate: Shares a similar spirocyclic structure but differs in the positioning of functional groups.

    tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate derivatives: Various derivatives have been synthesized to explore the structure-activity relationship and enhance specific properties.

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(9-aminospiro[5.5]undecan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-13-6-10-16(11-7-13)8-4-12(17)5-9-16/h12-13H,4-11,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGVFGCHEQPGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CCC(CC2)N)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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